Product packaging for Methyl 4-bromo-2-(2-oxobutyl)benzoate(Cat. No.:CAS No. 827324-20-9)

Methyl 4-bromo-2-(2-oxobutyl)benzoate

Cat. No.: B14228609
CAS No.: 827324-20-9
M. Wt: 285.13 g/mol
InChI Key: DIJKWZGCARBQLE-UHFFFAOYSA-N
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Description

Significance as a Building Block in Advanced Organic Synthesis

The utility of Methyl 4-(3-bromo-4-oxobutyl)benzoate as a building block stems from its distinct functional groups which allow for specific chemical transformations. The bromine atom and the ketone group are key reactive centers, enabling its participation in nucleophilic substitutions and carbonyl-based reactions. This dual reactivity is essential for forming complex molecular frameworks.

One of the most prominent examples of its application is in the construction of heterocyclic systems. Specifically, it serves as a key precursor in the synthesis of the pyrrolo[2,3-d]pyrimidine core structure found in certain pharmaceutical agents. google.comgoogle.com The synthesis involves the reaction of the α-bromo ketone moiety of Methyl 4-(3-bromo-4-oxobutyl)benzoate with an aminopyrimidine derivative, leading to the formation of the fused ring system. This strategic use highlights its role in facilitating complex cyclization reactions that are fundamental to modern synthetic chemistry.

Research Context within Pharmaceutical and Agrochemical Intermediates

The primary research context for Methyl 4-(3-bromo-4-oxobutyl)benzoate is its role as a key intermediate in the synthesis of the antifolate anticancer drug, Pemetrexed disodium. google.comgoogle.com Several patented synthetic routes for Pemetrexed explicitly detail the preparation and use of this compound. For instance, a common method involves the bromination of its precursor, methyl 4-(4-oxobutyl)benzoate, to introduce the reactive bromine atom at the desired position. google.com

Patents describe various approaches to synthesizing this intermediate. One route starts with methyl 4-bromobenzoate (B14158574) and 3-buten-1-ol (B139374) via a Heck reaction to form methyl 4-(4-oxobutyl)benzoate, which is then brominated. google.com Another method involves the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride, followed by a series of oxidation, reduction, esterification, and finally bromination steps to yield the target molecule. google.com The focus of this research is often on creating more efficient, stable, and industrially scalable production methods. google.com

While its application in pharmaceuticals is well-documented, its use as an agrochemical intermediate is less prevalent in publicly available research. However, the reactive nature of the compound suggests potential applicability in synthesizing novel pesticides or herbicides, a common trajectory for versatile chemical building blocks. nbinno.com

Scope and Research Trajectories

Current and future research involving Methyl 4-(3-bromo-4-oxobutyl)benzoate is largely driven by the demand for more efficient and sustainable methods for producing Pemetrexed and potentially other complex molecules. Research trajectories focus on optimizing the synthesis of the intermediate itself, aiming for milder reaction conditions, cheaper and more readily available raw materials, and higher reaction yields and purity. google.com

Investigations into alternative synthetic pathways are ongoing. For example, one patented method aims to avoid harsh conditions and unstable yields by developing a route that begins with toluene and succinic anhydride, utilizing N-hydroxyphthalimide and cobalt acetate (B1210297) for a key oxidation step under mild conditions. google.com The development of such novel synthetic strategies is crucial for making the production of essential medicines more economical and environmentally friendly. Future research may also explore the use of this intermediate to create novel analogs of existing drugs or entirely new classes of bioactive compounds for both pharmaceutical and agrochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO3 B14228609 Methyl 4-bromo-2-(2-oxobutyl)benzoate CAS No. 827324-20-9

Properties

CAS No.

827324-20-9

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

methyl 4-bromo-2-(2-oxobutyl)benzoate

InChI

InChI=1S/C12H13BrO3/c1-3-10(14)7-8-6-9(13)4-5-11(8)12(15)16-2/h4-6H,3,7H2,1-2H3

InChI Key

DIJKWZGCARBQLE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=C(C=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Methyl 4 3 Bromo 4 Oxobutyl Benzoate

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing Methyl 4-(3-bromo-4-oxobutyl)benzoate, typically involving the sequential formation of the ester and the subsequent modification of the side chain. This approach allows for controlled introduction of the required functional groups.

Esterification of Benzoic Acid Precursors

A primary step in one of the common synthetic routes involves the esterification of a suitable benzoic acid precursor. The Fischer esterification method is frequently employed for this transformation. masterorganicchemistry.com

The synthesis often commences with 4-(4-oxobutyl)benzoic acid. In a typical procedure, this carboxylic acid is reacted with methanol (B129727), which serves as both the solvent and the nucleophile. The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄), and is typically conducted at reflux temperatures (65–70°C) for several hours to drive the equilibrium towards the ester product. masterorganicchemistry.com The protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by methanol. masterorganicchemistry.com

ParameterConditionPurpose
Precursor 4-(4-oxobutyl)benzoic acidProvides the basic carbon skeleton.
Reagent MethanolActs as the esterifying alcohol and solvent.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Increases the electrophilicity of the carbonyl carbon.
Temperature Reflux (65–70°C)Increases reaction rate and helps overcome the activation energy.
Reaction Time 6–8 hoursAllows the reaction to proceed to completion.

This interactive table summarizes the typical conditions for the esterification of 4-(4-oxobutyl)benzoic acid.

Using a large excess of methanol helps to shift the reaction equilibrium to favor the formation of the product, methyl 4-(4-oxobutyl)benzoate. Following the reaction, an aqueous workup and vacuum distillation are generally performed to isolate and purify the ester, with yields reported in the range of 78–82%.

Regioselective Bromination Strategies

Following esterification, the next critical step is the selective introduction of a bromine atom onto the butyl side chain of the intermediate, methyl 4-(4-oxobutyl)benzoate. The goal is to achieve bromination at the C3 position (the α-position relative to the carbonyl group of the side chain), yielding the target compound.

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly at allylic and benzylic positions, as well as for the α-bromination of carbonyl derivatives. wikipedia.org In the synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate, NBS is employed to selectively brominate the methyl 4-(4-oxobutyl)benzoate intermediate.

This reaction is typically carried out under radical initiation conditions. A radical initiator, such as azobisisobutyronitrile (AIBN), is used in a nonpolar solvent like carbon tetrachloride (CCl₄) at elevated temperatures (e.g., 80°C). wikipedia.org The initiator helps to generate a bromine radical from NBS, which then participates in the substitution reaction. wikipedia.org The reaction can also proceed via an acid-catalyzed pathway for the α-bromination of ketones. wikipedia.org

ParameterReagent/ConditionRole
Substrate Methyl 4-(4-oxobutyl)benzoateThe intermediate to be brominated.
Brominating Agent N-Bromosuccinimide (NBS)Provides a source of bromine radicals or electrophilic bromine. organic-chemistry.org
Initiator Azobisisobutyronitrile (AIBN)Initiates the radical chain reaction.
Solvent Carbon Tetrachloride (CCl₄)Provides a non-polar medium for the radical reaction.
Temperature 80°CPromotes the decomposition of AIBN and facilitates the reaction.

This interactive table outlines the key components and conditions for NBS-mediated bromination.

A significant challenge in this synthetic step is achieving high regioselectivity. The primary goal is to brominate the carbon alpha to the side-chain ketone. However, other positions could potentially be reactive. For instance, competing bromination on the aromatic ring is a possible side reaction, although the electron-withdrawing nature of the ester and ketone groups deactivates the ring towards electrophilic substitution. wordpress.comrsc.org

The main challenge is ensuring bromination occurs specifically at the desired C3 position of the butyl chain. Steric hindrance from the nearby benzoate (B1203000) group can help suppress competing bromination at other positions on the side chain. Nevertheless, achieving high selectivity often requires careful optimization of reaction conditions, such as temperature, reaction time, and the choice of initiator and solvent. nih.govresearchgate.net

Purity of the final product is another concern. The reaction mixture may contain unreacted starting material, the desired product, and potentially over-brominated or isomerically brominated byproducts. Consequently, purification is essential. Column chromatography is a standard method used to isolate the pure Methyl 4-(3-bromo-4-oxobutyl)benzoate, with reported yields for this step being in the range of 65–70%.

Alternative and Advanced Synthetic Routes

Beyond the linear multi-step synthesis involving esterification followed by bromination, other strategies exist for constructing the target molecule or its key precursors.

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring and can serve as a cornerstone for building the required carbon skeleton. masterorganicchemistry.comnih.gov In an alternative route, a Friedel-Crafts acylation reaction between toluene (B28343) and succinic anhydride, catalyzed by a Lewis acid, can be used to produce an early-stage precursor. google.com This reaction forms 4-(4-methylphenyl)-4-oxobutanoic acid.

This intermediate can then undergo a series of transformations, including:

Esterification: To form the methyl ester.

Oxidation: The methyl group on the toluene ring is oxidized to a carboxylic acid.

Selective Reduction and Oxidation: To manipulate the side chain.

Bromination: To introduce the bromine atom at the desired position. google.com

Palladium-Catalyzed Coupling Reactions in Synthesis Development

Palladium-catalyzed coupling reactions represent a powerful tool in the synthesis of complex organic molecules and have been explored for compounds related to Methyl 4-bromo-2-(2-oxobutyl)benzoate. For instance, a patented method for preparing 4-bromoacetyl-2-methyl benzoic acid methyl ester involves a palladium-catalyzed reaction between a methyl 4-bromo-2-methylbenzoate intermediate and potassium vinylfluoroborate or vinylboronic acid. This approach highlights the versatility of palladium catalysts in forming new carbon-carbon bonds.

These reactions offer several advantages, including mild reaction conditions and high yields. The catalyst system, often involving a palladium source like palladium acetate (B1210297) (Pd(OAc)₂), is crucial for the reaction's efficiency. Stabilizing ligands, such as phosphines (e.g., PPh₃), can extend the catalyst's lifetime, which is a significant consideration for industrial applications.

Comparative Analysis of Synthetic Routes
MethodKey Reagents/CatalystsTypical Yield (%)Purity (%)Scalability
Two-step BrominationH₂SO₄, NBS, AIBN65–7095Moderate
Pd-catalyzed CouplingPd(OAc)₂, Phosphine Ligands~7598High

Strategies Involving Carbonyl Protection and α-Bromination

To achieve specific chemical transformations, protecting reactive functional groups is a common strategy in organic synthesis. In the context of synthesizing bromo-ketone compounds, the carbonyl group might be temporarily protected to prevent it from undergoing unwanted reactions during other synthetic steps. For example, in the synthesis of Methyl 4-bromo-2-(methoxymethoxy)benzoate, a related compound, a hydroxyl group is protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether. This same principle can be applied to carbonyl groups by converting them into acetals or ketals, which are stable under many reaction conditions but can be easily removed later.

Following protection, or in a directed synthesis, α-bromination is a key step. This involves the selective introduction of a bromine atom at the carbon atom adjacent to a carbonyl group. A patented process for a related compound utilizes a halogenated reagent, specifically bromosuccinimide, in a mixed solvent system of tetrahydrofuran (B95107) and water to achieve this transformation. The molar ratio of the brominating agent to the substrate is a critical parameter that must be carefully controlled to maximize the yield of the desired product and minimize side reactions.

Evolution of Synthetic Protocols

The methods for producing compounds like this compound have evolved from laboratory-scale syntheses to more efficient and scalable industrial processes.

Historical Development of Production Routes

Historically, the synthesis of specialty chemicals often relied on classical multi-step reactions. For the class of compounds to which this compound belongs, early routes likely involved standard esterification and bromination techniques. These methods, while effective for producing small quantities for research purposes, often face challenges in terms of yield, purity, and environmental impact when scaled up. The development of more advanced catalytic systems, particularly those based on palladium, marked a significant step forward, offering higher efficiency and milder reaction conditions.

Advancements Towards Industrial-Scale Production

The transition from laboratory to industrial-scale production necessitates the optimization of reaction conditions and the development of more robust processes. For the synthesis of related brominated esters, advancements have focused on improving efficiency and sustainability.

One significant advancement is the adoption of continuous flow reactor technology. Compared to traditional batch systems, tubular reactors with in-line monitoring can enhance throughput by approximately 40% by maintaining optimal temperature and residence times. Furthermore, the implementation of solvent recovery systems, such as distillation towers, can reclaim solvents like dimethylformamide (DMF), reducing waste generation by as much as 85%. These technological advancements are crucial for making the production process more economical and environmentally friendly.

Industrial-Scale Production Considerations
TechnologyAdvantageReported Improvement
Continuous Flow ReactorsImproved control over reaction parameters~40% increase in throughput
Solvent Recovery SystemsReduced waste and operational costsUp to 85% solvent reclamation

Reactivity and Transformational Chemistry of Methyl 4 3 Bromo 4 Oxobutyl Benzoate

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in Methyl 4-bromo-2-(2-oxobutyl)benzoate is attached to the aromatic benzene (B151609) ring. This configuration as an aryl halide makes it generally unreactive towards classical nucleophilic substitution reactions (such as SN1 and SN2). The carbon-bromine bond is strengthened by the sp2 hybridization of the carbon and potential resonance effects. Consequently, displacement of the bromide requires specific catalytic conditions, typically involving transition metals that can facilitate cross-coupling reactions.

The reaction of this compound with amine nucleophiles to form carbon-nitrogen (C-N) bonds is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is a powerful tool for the synthesis of arylamines from aryl halides. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. A variety of primary and secondary amines can be used, allowing for the synthesis of a diverse range of derivatives.

Table 1: Representative Buchwald-Hartwig Amination Reactions

Amine NucleophileCatalyst/LigandBaseSolventPotential Product
AnilinePd2(dba)3 / BINAPNaOt-BuToluene (B28343)Methyl 4-(phenylamino)-2-(2-oxobutyl)benzoate
MorpholinePd(OAc)2 / XPhosK3PO4DioxaneMethyl 4-morpholino-2-(2-oxobutyl)benzoate
BenzylaminePd2(dba)3 / RuPhosCs2CO3TolueneMethyl 4-(benzylamino)-2-(2-oxobutyl)benzoate

Reactivity with Thiol Nucleophiles

Similar to amination, the formation of a carbon-sulfur (C-S) bond via reaction with thiol nucleophiles necessitates a transition-metal catalyst. Palladium and copper catalysts are commonly employed for this transformation, often referred to as C-S cross-coupling or thiolation. These reactions are valuable for the synthesis of aryl thioethers. The mechanism is analogous to other cross-coupling reactions, proceeding through a catalytic cycle involving the metal center.

Table 2: Representative Thiolation Reactions

Thiol NucleophileCatalystBaseSolventPotential Product
ThiophenolPd(PPh3)4K2CO3DMFMethyl 4-(phenylthio)-2-(2-oxobutyl)benzoate
EthanethiolCuI / L-prolineK3PO4DMSOMethyl 4-(ethylthio)-2-(2-oxobutyl)benzoate

Carbonyl Group Transformations

The ketone functionality in the 2-oxobutyl side chain is a versatile site for various chemical transformations, including reduction, oxidation, and condensation reactions.

The ketone group can be selectively reduced to a secondary alcohol. This transformation is commonly achieved using metal hydride reagents. The choice of reducing agent is crucial for achieving chemoselectivity, particularly to avoid the reduction of the methyl ester group. Sodium borohydride (B1222165) (NaBH4) is a mild and effective reagent for this purpose, typically reducing ketones in the presence of esters.

Table 3: Ketone Reduction

ReagentSolventTemperatureProduct
Sodium Borohydride (NaBH4)Methanol (B129727)/Ethanol0 - 25 °CMethyl 4-bromo-2-(2-hydroxybutyl)benzoate
Lithium Aluminium Hydride (LiAlH4)THF-78 to 0 °C4-bromo-2-(2-hydroxybutyl)benzoic acid

Note: Stronger reducing agents like LiAlH4 would likely reduce both the ketone and the ester group.

Oxidation Chemistry to Carboxylic Acid Derivatives

The ketone can undergo oxidative cleavage. A prominent example is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like meta-chloroperoxybenzoic acid, m-CPBA) converts the ketone into an ester. In the case of this compound, the migratory aptitude of the adjacent groups (ethyl vs. the substituted benzyl (B1604629) group) would determine the final product structure. Typically, the more substituted carbon group preferentially migrates.

The ketone and the adjacent active methylene (B1212753) group can participate in various condensation and cyclization reactions. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles or undergo the Wolff-Kishner reduction to deoxygenate the carbonyl group completely. Furthermore, under acidic conditions, an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) could potentially occur, where the carbonyl group attacks the electron-rich aromatic ring to form a six-membered ring, leading to a tricyclic system. The success of such a reaction would depend heavily on the reaction conditions and the relative activation of the aromatic ring.

Formation of Complex Heterocyclic Scaffolds

The presence of multiple reactive sites within Methyl 4-(3-bromo-4-oxobutyl)benzoate facilitates its use in constructing diverse and complex heterocyclic systems. The bromine atom at the C3 position of the butyl chain and the ketone group at C4 are particularly important for its reactivity in nucleophilic substitutions and carbonyl-based reactions.

Synthesis of Furoxan Derivatives

Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds with a wide range of biological activities. While the direct synthesis of furoxans from α-haloketones is not a standard method, the reactivity of Methyl 4-(3-bromo-4-oxobutyl)benzoate allows for its potential conversion into suitable precursors for furoxan ring formation. The chemistry of furoxans is considered underdeveloped due to the labile nature of the furoxan ring under various reaction conditions, making novel synthetic routes highly desirable. rsc.orgnih.gov

One possible synthetic strategy involves the conversion of the α-haloketone functionality into a nitrile oxide or a vicinal dioxime, which are common intermediates in furoxan synthesis. For instance, the α-bromoketone could be transformed into an α-hydroxyimino ketone, which can then be converted to a nitrile oxide and subsequently undergo dimerization to form the furoxan ring.

Table 1: Potential Reaction Pathways to Furoxan Derivatives

StepReactantReagent(s)Intermediate/Product
1Methyl 4-(3-bromo-4-oxobutyl)benzoateHydroxylamineα-hydroxyimino ketone derivative
2α-hydroxyimino ketone derivativeDehydrating agentNitrile oxide intermediate
3Nitrile oxide intermediateDimerizationFuroxan derivative

It is important to note that these are proposed pathways based on established furoxan synthesis methodologies, and specific reaction conditions for Methyl 4-(3-bromo-4-oxobutyl)benzoate would require experimental optimization. energetic-materials.org.cn

Applications in Chromenone Synthesis

Chromenones, or chromones, are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The synthesis of chromones often involves the cyclization of a phenolic precursor with a β-dicarbonyl compound or its equivalent.

Methyl 4-(3-bromo-4-oxobutyl)benzoate can be envisioned as a potential precursor for the synthesis of novel chromenone derivatives. One plausible approach is the reaction of the α-haloketone with a suitably substituted phenol (B47542). This could proceed through an initial alkylation of the phenolic oxygen, followed by an intramolecular cyclization and dehydration to form the chromenone ring.

Table 2: Proposed Synthesis of Chromenone Derivatives

StepReactantsReaction TypeProduct
1Methyl 4-(3-bromo-4-oxobutyl)benzoate, Substituted PhenolO-alkylationAryl ether intermediate
2Aryl ether intermediateIntramolecular cyclization/dehydrationChromenone derivative

The specific conditions for this transformation would likely involve a base to facilitate the initial alkylation and an acid or thermal conditions to promote the subsequent cyclization. The versatility of this approach would allow for the synthesis of a library of chromenone derivatives by varying the substituted phenol used in the initial step. ijrpc.com

Mechanistic Investigations of Key Chemical Transformations

The chemical transformations involving Methyl 4-(3-bromo-4-oxobutyl)benzoate are governed by the fundamental principles of organic reaction mechanisms. The high reactivity of α-haloketones is a key factor in their utility as building blocks for heterocyclic synthesis. nih.govmdpi.com

In the proposed synthesis of furoxan derivatives, the crucial step is the formation of the nitrile oxide intermediate. This is typically achieved through the dehydration of an α-hydroxyimino ketone. The mechanism of this transformation involves the protonation of the hydroxyl group, followed by the elimination of water to generate the highly reactive nitrile oxide. The subsequent dimerization of the nitrile oxide to form the furoxan ring is a well-established pericyclic reaction.

For the synthesis of chromenones, the mechanism would likely involve a nucleophilic substitution reaction, where the phenoxide ion attacks the carbon bearing the bromine atom, displacing the bromide ion. This is followed by an intramolecular aldol-type condensation or a similar cyclization reaction. The final step would be a dehydration reaction to form the stable aromatic chromenone ring system.

Understanding these mechanistic pathways is crucial for optimizing reaction conditions and for the rational design of new synthetic routes to complex heterocyclic scaffolds based on the versatile precursor, Methyl 4-(3-bromo-4-oxobutyl)benzoate. Further mechanistic studies, including kinetic analysis and computational modeling, could provide deeper insights into these transformations. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Intermediate

"Methyl 4-bromo-2-(2-oxobutyl)benzoate" possesses a unique combination of reactive sites, making it a valuable building block in organic synthesis. The presence of a bromine atom on the aromatic ring, a keto group in the butyl side chain, and a methyl ester functionality provides multiple avenues for chemical modification.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse substituents onto the benzene (B151609) ring, leading to the construction of complex molecular architectures. The ketone functionality can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions to form heterocyclic structures. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or acid chlorides, further expanding its synthetic utility.

Precursor in Pharmaceutical Compound Synthesis

The structural features of "this compound" make it an attractive precursor for the synthesis of pharmacologically active molecules.

Integration into Anticancer Agent Precursors (e.g., Pemetrexed Analogs)

The isomeric compound, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is a well-established key intermediate in the synthesis of Pemetrexed, an antifolate chemotherapy drug. This suggests that "this compound" could serve as a precursor for the synthesis of novel Pemetrexed analogs. The core structure could be utilized to construct the pyrrolo[2,3-d]pyrimidine nucleus, a critical component of Pemetrexed's biological activity. By modifying the substitution pattern on the benzene ring, medicinal chemists can explore new chemical space and potentially develop analogs with improved efficacy, selectivity, or pharmacokinetic properties.

Reaction Type Functional Group Involved Potential Transformation
CyclocondensationKetoneFormation of heterocyclic rings
Cross-couplingBromineIntroduction of diverse substituents
Ester Hydrolysis/AmidationMethyl EsterModification of the carboxyl group

Synthesis of Other Biologically Relevant Molecular Structures

Beyond anticancer agents, the versatile nature of this compound allows for its potential use in the synthesis of a wide range of other biologically active molecules. The ability to introduce various functional groups and build complex scaffolds makes it a valuable starting material for drug discovery programs targeting different therapeutic areas. For instance, brominated aromatic compounds are frequently utilized in the development of kinase inhibitors and other targeted therapies.

Utilization in Agrochemical Development

Many modern agrochemicals, including herbicides, insecticides, and fungicides, are complex organic molecules. The development of new and effective agrochemicals often relies on the availability of versatile building blocks. Brominated aromatic compounds are frequently used as intermediates in the synthesis of agrochemical active ingredients. The structural features of "this compound" could be leveraged to create novel pesticides with improved potency, selectivity, and environmental profiles.

Contributions to Materials Science Applications

Aromatic compounds, particularly those with reactive functional groups, are essential components in the field of materials science. They are used in the synthesis of polymers, dyes, and other functional materials. The bromine atom on "this compound" can be a site for polymerization reactions or for grafting onto polymer backbones to modify material properties. The conjugated system of the benzene ring can also be extended through chemical modifications to create molecules with interesting photophysical properties, potentially leading to applications in organic electronics or as fluorescent probes.

Biological Activity and Mechanistic Hypotheses in Vitro Studies

Research on Antimicrobial Efficacy

No published studies containing data on the in vitro inhibition of pathogenic bacterial strains by Methyl 4-bromo-2-(2-oxobutyl)benzoate were found. Consequently, no data table on minimum inhibitory concentrations (MICs) or other measures of antimicrobial efficacy can be presented.

Without experimental data, any proposed mechanism of antimicrobial action for this compound would be purely speculative. Scientific literature does not currently offer any hypotheses on how this specific compound might interact with bacterial cells.

Structure-Activity Relationship (SAR) Studies of Analogs

No structure-activity relationship (SAR) studies that specifically include this compound have been published. While some commercial suppliers suggest that analogous compounds may have biological activities, these claims are not substantiated by specific, publicly available scientific research for this particular molecule.

Impact of Bromine Atom on Reactivity and Biological Function

The presence of a bromine atom on an aromatic ring is a critical determinant of a molecule's physicochemical properties and, by extension, its biological activity. Halogenation, particularly bromination, significantly increases the lipophilicity (fat-solubility) of a compound. mdpi.commdpi.com This enhanced lipophilicity can improve a molecule's ability to permeate biological membranes, potentially leading to increased intracellular concentrations and greater interaction with molecular targets. mdpi.com

From a chemical reactivity standpoint, the bromine atom is an electron-withdrawing group, which influences the electronic density of the benzoate (B1203000) ring. This can affect how the molecule interacts with biological macromolecules like enzymes and receptors. researchgate.net Furthermore, the carbon-bromine (C-Br) bond can be a site of metabolic activity or, in certain contexts, can undergo cleavage. nih.gov Studies on various brominated organic compounds have demonstrated that this halogen can contribute to a range of biological effects, including antimicrobial, antioxidant, and antiviral activities, often showing greater potency compared to their non-brominated counterparts. mdpi.comresearchgate.net The introduction of bromine can also lead to increased cytotoxicity or genotoxicity in some contexts. researchgate.net

Role of the Ketone Group in Molecular Interactions

The 2-oxobutyl substituent introduces a ketone functional group, which plays a pivotal role in mediating non-covalent molecular interactions. The carbonyl group (C=O) within the ketone is highly polar, with the oxygen atom being more electronegative than the carbon atom. msu.edulibretexts.org This polarity allows the ketone group to act as a hydrogen bond acceptor, enabling it to form hydrogen bonds with donor groups (such as O-H or N-H) found in water, amino acid residues of proteins, or other biological molecules. rsc.org

These dipole-dipole interactions and hydrogen bonding capabilities are fundamental to how a small molecule recognizes and binds to its biological target. rsc.org The specific orientation and accessibility of the ketone's carbonyl oxygen can dictate the strength and specificity of binding to a receptor or an enzyme's active site. The presence of this group is crucial for the molecule's three-dimensional conformation and its ability to engage in the precise intermolecular forces required for a biological response.

Comparative Analysis with Non-brominated or Positional Isomers

To hypothesize the potential biological activity of this compound, it is instructive to compare it with structurally similar compounds for which research is available. A notable analogue is Methyl 4-(3-bromo-4-oxobutyl)benzoate, an isomer where the bromo-ketone side chain is at a different position on the butyl group.

Studies on Methyl 4-(3-bromo-4-oxobutyl)benzoate indicate it serves as a reactive intermediate in organic synthesis and possesses notable biological activities, including antimicrobial and anticancer properties. Its reactivity is attributed to the bromine atom and the ketone group, which can facilitate binding to molecular targets and modulate biochemical pathways.

A direct comparison with its non-brominated analogue, Methyl 4-(3-oxobutyl)benzoate, highlights the significance of the bromine atom. The non-brominated version lacks the enhanced electrophilic reactivity conferred by the halogen, which simplifies certain chemical manipulations but may limit its utility in other reactions and potentially alter its biological activity profile. The effect of substituent positions on the benzoic acid ring is also known to significantly influence antibacterial activity. nih.gov Differences in the placement of the bromo and oxobutyl groups, as seen between the target compound and its isomers, would be expected to alter the molecule's shape and electronic properties, thereby affecting its interaction with biological targets.

CompoundKey Structural Difference from Target CompoundReported Biological/Chemical PropertiesReference
Methyl 4-(3-bromo-4-oxobutyl)benzoatePositional isomer (bromine and ketone on different carbons of the butyl chain)Investigated for antimicrobial and anticancer properties; serves as a building block in organic synthesis.
Methyl 4-(3-Oxobutyl)benzoateNon-brominated analogue of the positional isomerLacks the bromine atom, reducing electrophilic reactivity. Used in cyclization reactions to form heterocycles.
General Brominated Benzoates/PhenolsGeneral class of compoundsOften exhibit increased lipophilicity and enhanced biological activities (e.g., antimicrobial) compared to non-brominated versions. May also have higher toxicity. mdpi.commdpi.comresearchgate.net

Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of purification and purity analysis in organic synthesis. The choice of technique depends on the scale of the separation and the physical properties of the compound.

Gas chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds. libretexts.org For a compound with the molecular weight and functional groups of Methyl 4-bromo-2-(2-oxobutyl)benzoate, GC is a suitable method for determining its percentage purity. The analysis involves vaporizing the sample and passing it through a capillary column, where separation occurs based on the compound's boiling point and interactions with the stationary phase. libretexts.org

A typical GC analysis for an aromatic ketone would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5). A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. While derivatization is sometimes employed for ketones to improve their chromatographic properties, it is often not necessary for a molecule of this nature. researchgate.netresearchgate.net The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Aromatic Ketones

ParameterTypical Value/ConditionPurpose
Column Type Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)Provides high-resolution separation of components.
Carrier Gas Helium or NitrogenInert mobile phase to carry the sample through the column.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 minSeparates compounds based on boiling point differences.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides high sensitivity for hydrocarbons; MS provides structural information.
Detector Temp. 300 °CPrevents condensation of the separated components.

This table presents typical parameters for the analysis of compounds structurally similar to this compound and is for illustrative purposes.

For the purification of this compound on a preparative scale (from milligrams to grams), flash column chromatography is the most common and effective method. news-medical.netorgsyn.org This technique is a form of liquid-solid chromatography that uses moderate pressure, typically from compressed air or nitrogen, to accelerate the flow of the mobile phase (eluent) through a column packed with a solid stationary phase, usually silica (B1680970) gel. news-medical.netyoutube.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. news-medical.net

The selection of an appropriate solvent system (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. rochester.edu By gradually increasing the polarity of the eluent (gradient elution), components are selectively eluted from the column, allowing for the isolation of the desired product in a pure form.

Table 2: Typical Flash Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Loading Method The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column.
Elution Positive pressure is applied to achieve a flow rate of approximately 2 inches/minute.
Fraction Collection Eluent is collected in sequential fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product.

Spectroscopic Characterization for Structural Elucidation

Once purified, the identity and structure of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique molecular formula.

For this compound, with the molecular formula C₁₂H₁₃BrO₃, HRMS would provide an exact mass that distinguishes it from other compounds with the same nominal mass. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

Table 3: Predicted HRMS Data for C₁₂H₁₃BrO₃

IsotopeFormulaCalculated Monoisotopic Mass (Da)
M⁺C₁₂H₁₃⁷⁹BrO₃284.0046
M+2C₁₂H₁₃⁸¹BrO₃285.9965

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectra would be required for the complete structural assignment of this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity between neighboring protons (spin-spin splitting). The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the butyl chain, and the methyl ester protons.

¹³C NMR Spectroscopy: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon signal provides insight into its functional group and electronic environment (e.g., aromatic, carbonyl, aliphatic).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH (C3-H)~7.8 (d)~134
Aromatic CH (C5-H)~7.6 (dd)~132
Aromatic CH (C6-H)~7.3 (d)~128
Aromatic C (C1)-~130
Aromatic C (C2)-~140
Aromatic C (C4)-~125
Methylene (B1212753) (-CH₂-)~3.1 (t)~45
Methylene (-CH₂-)~2.9 (t)~30
Methyl Ester (-OCH₃)~3.9 (s)~52
Ethyl Ketone (-CH₂CH₃)~2.5 (q)~36
Ethyl Ketone (-CH₂CH₃)~1.1 (t)~8
Ester Carbonyl (C=O)-~166
Ketone Carbonyl (C=O)-~208

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. rsc.orgresearchgate.net Actual experimental values may vary. s=singlet, d=doublet, dd=doublet of doublets, t=triplet, q=quartet.

Kinetic Study Methodologies for Reaction Analysis

Kinetic studies are conducted to understand the rate at which a chemical reaction proceeds and to elucidate its mechanism. jsscacs.edu.in The analysis of a reaction that produces or consumes this compound would involve monitoring the concentration of reactants or products over time. ic.ac.uk

A common approach is the in situ method or the aliquot method. In the aliquot method, small samples are withdrawn from the reaction mixture at specific time intervals. The reaction in the aliquot is then quenched (stopped), and the sample is analyzed to determine the concentration of the species of interest. libretexts.org

Theoretical and Computational Chemistry Studies of Methyl 4 3 Bromo 4 Oxobutyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of organic molecules. For a molecule like Methyl 4-bromo-2-(2-oxobutyl)benzoate, these calculations can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are crucial for predicting its chemical behavior.

Drawing parallels from computational studies on substituted benzophenones and other phenyl ketones, the electronic properties of this compound can be inferred. scialert.netchemrxiv.org The benzoyl moiety, with its electron-withdrawing carbonyl and ester groups, significantly influences the electronic landscape of the aromatic ring. The bromine atom at the para position further modifies the electron distribution through its inductive and resonance effects.

The reactivity of the molecule can be understood by examining its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ufms.br A smaller gap generally suggests higher reactivity. In analogous aromatic ketones, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the carbonyl group, indicating that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the aromatic ring. acs.org

The molecular electrostatic potential (MEP) map would likely show regions of negative potential around the oxygen atoms of the carbonyl and ester groups, highlighting these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic ring.

Interactive Data Table: Calculated Electronic Properties of Analogous Phenyl Ketones

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzophenone B3LYP/6-31+G(d) -6.58 -1.92 4.66
4-Chlorobenzophenone B3LYP/6-31G(d,p) -7.12 -2.54 4.58

This data is based on structurally similar compounds and is intended to be representative.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulations are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. Given the structure of the molecule, several reaction types could be investigated, including reactions at the ketone carbonyl group, transformations of the oxobutyl side chain, and modifications of the aromatic ring.

Studies on acetophenone (B1666503) derivatives and other aromatic ketones provide a framework for understanding the likely reaction pathways. researchgate.netnih.gov For instance, the ketone functionality can undergo nucleophilic addition reactions, reductions to the corresponding alcohol, or enolization under acidic or basic conditions. Computational models can simulate these processes, providing detailed information about the geometry of the transition states and the energy barriers involved. This information is critical for predicting the feasibility and selectivity of different reactions.

Molecular dynamics (MD) simulations can also be employed to study the behavior of the molecule in different solvent environments and its interactions with potential reactants or catalysts. nih.govmdpi.com These simulations provide a dynamic picture of the reaction, taking into account the motion of all atoms in the system over time. For example, an MD simulation could be used to study the approach of a reducing agent to the carbonyl group, revealing the preferred orientation for the reaction to occur.

Conformational Analysis and Stereochemical Considerations

The presence of a flexible 2-oxobutyl side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to understand the energy barriers between them. This is particularly important as the conformation of a molecule can significantly influence its reactivity and biological activity.

Computational methods, such as semi-empirical and ab initio calculations, can be used to map the potential energy surface of the molecule as a function of its rotatable bonds. sci-hub.se For this compound, the key dihedral angles to consider are those around the C-C bonds of the oxobutyl side chain and the bond connecting the side chain to the aromatic ring. By systematically rotating these bonds and calculating the energy at each step, a conformational energy map can be generated, revealing the low-energy (stable) conformations.

Studies on ortho-substituted benzophenones and other molecules with flexible side chains attached to an aromatic ring have shown that steric and electronic interactions play a crucial role in determining the preferred conformation. nih.gov In the case of this compound, steric hindrance between the oxobutyl group and the adjacent methyl ester group would likely favor conformations where these two groups are oriented away from each other.

Furthermore, the presence of a chiral center at the second carbon of the oxobutyl chain means that this compound can exist as a pair of enantiomers. Computational methods can be used to study the properties of these stereoisomers and to model their interactions with other chiral molecules. The synthesis of γ-keto esters, a class of compounds to which the target molecule belongs, often involves stereoselective methods to produce a single enantiomer. nih.gov

Environmental Fate and Sustainable Chemistry Considerations

Hydrolytic Stability and Degradation Pathways

The persistence and transformation of Methyl 4-bromo-2-(2-oxobutyl)benzoate in aqueous environments are largely governed by its hydrolytic stability and susceptibility to microbial degradation.

Hydrolytic Stability:

The structure of this compound contains two key functional groups susceptible to hydrolysis: a methyl ester and a ketone. The ester group is prone to hydrolysis, which can be catalyzed by acids or bases, to yield 4-bromo-2-(2-oxobutyl)benzoic acid and methanol (B129727). The rate of this reaction is dependent on pH and temperature. Generally, ester hydrolysis is significantly faster under basic conditions.

The presence of the electron-withdrawing bromo group and the benzene (B151609) ring can influence the reactivity of the ester. However, without specific experimental data, the precise half-life of this compound in aquatic environments cannot be definitively stated. It is anticipated that under environmentally relevant pH conditions (typically 5-9), hydrolysis would be a slow process.

Degradation Pathways:

In addition to hydrolysis, biodegradation is a primary pathway for the environmental degradation of organic compounds. The degradation of aromatic compounds like benzoates has been studied, and several aerobic and anaerobic pathways are known. Microorganisms can initiate the breakdown of the benzene ring through various mechanisms, often involving dioxygenase enzymes to introduce hydroxyl groups, followed by ring cleavage.

The presence of a bromine atom can significantly impact the rate and pathway of biodegradation. Halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. The initial step in the biodegradation of this compound would likely involve the hydrolysis of the ester linkage, followed by the degradation of the resulting carboxylate. The butanone side chain could potentially be oxidized. The ultimate degradation of the aromatic ring would likely proceed through intermediates such as bromocatechols, which can then undergo ring fission.

It is important to note that the U.S. Environmental Protection Agency (EPA) has indicated that there is no available data on the bioaccumulation risk or biodegradation of this compound.

Interactive Data Table: Predicted Environmental Properties

PropertyPredicted Value/InformationSource
logKow (Octanol-Water Partition Coefficient)3.09
log(BCF) (Bioconcentration Factor)0.99
log(VP) (Vapor Pressure)-4.35
BiodegradationPredictions are available, but no conclusive data

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A potential synthesis of this compound can be evaluated against these principles. A plausible, though not experimentally verified for this specific molecule, synthetic route could involve the Friedel-Crafts acylation of methyl 4-bromobenzoate (B14158574).

Critique of a Plausible Synthetic Route:

A hypothetical synthesis could start from 4-bromobenzoic acid, which is first esterified with methanol in the presence of an acid catalyst to form methyl 4-bromobenzoate. This is followed by a Friedel-Crafts acylation with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, and subsequent workup.

Green Chemistry Analysis of the Plausible Route:

Atom Economy: The esterification step has a good atom economy, with water being the only byproduct. However, Friedel-Crafts acylation reactions typically have lower atom economy due to the use of stoichiometric amounts of the Lewis acid catalyst, which is then quenched and becomes waste.

Use of Less Hazardous Chemical Syntheses: Traditional Friedel-Crafts reactions often use hazardous and corrosive reagents like aluminum chloride and solvents like carbon disulfide or nitrobenzene. The use of N-bromosuccinimide (NBS) for bromination, if required at a different stage, is generally considered a greener alternative to using elemental bromine.

Safer Solvents and Auxiliaries: The use of solvents like carbon tetrachloride in bromination reactions is a significant environmental concern due to its toxicity and ozone-depleting potential. Greener alternatives should be sought. For the esterification, using an excess of methanol as both reactant and solvent can be a reasonable approach, with the excess being recoverable.

Catalysis: The use of a stoichiometric amount of aluminum chloride in the Friedel-Crafts reaction is a major drawback from a green chemistry perspective. The development of catalytic alternatives, such as using solid acid catalysts, would be a significant improvement.

Interactive Data Table: Green Chemistry Considerations for a Plausible Synthesis

Green Chemistry PrincipleApplication in Plausible SynthesisPotential Improvement
Prevention Optimize reaction conditions to minimize byproduct formation.
Atom Economy Esterification is high; Friedel-Crafts is low.Develop catalytic Friedel-Crafts reaction.
Less Hazardous Chemical Syntheses Use of AlCl3 is hazardous.Explore solid acid catalysts.
Designing Safer Chemicals The final product is a halogenated aromatic.Consider alternative non-halogenated structures if feasible for the intended application.
Safer Solvents & Auxiliaries Potential use of hazardous solvents like CS2 or CCl4.Utilize greener solvents like ionic liquids or supercritical fluids.
Design for Energy Efficiency Reactions may require heating.Use of catalysis to lower reaction temperatures.
Use of Renewable Feedstocks Starting materials are likely petroleum-derived.Explore bio-based sources for starting materials.
Reduce Derivatives A more convergent synthesis could reduce steps.
Catalysis Esterification is catalytic; Friedel-Crafts is not.Develop a fully catalytic process.
Design for Degradation The bromo-aromatic structure may be persistent.Design molecules with built-in degradation pathways.
Real-time analysis for Pollution Prevention Implement in-process monitoring to control reaction conditions.
Inherently Safer Chemistry for Accident Prevention Choose less volatile and less reactive reagents and solvents.

Emerging Research Areas and Future Perspectives

Exploration of Novel Synthetic Applications

The true potential of Methyl 4-bromo-2-(2-oxobutyl)benzoate lies in its utility as a versatile building block for constructing more complex molecular frameworks. The presence of distinct reactive sites—the aryl bromide and the ketone—opens avenues for a multitude of chemical transformations.

Future research is expected to focus on leveraging these sites for novel synthetic pathways:

Cross-Coupling Reactions: The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These methods are foundational for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex biaryls, stilbenes, and other scaffolds prevalent in pharmaceuticals and materials science. Isomers and related ortho-halogenated benzoates have been shown to couple efficiently with various alkenes.

Ketone Group Manipulations: The ketone functionality on the oxobutyl chain can be readily transformed. Future applications could involve its reduction to a secondary alcohol, nucleophilic addition of organometallic reagents to create tertiary alcohols, or its conversion into heterocycles through condensation reactions with dinucleophiles. Structurally similar compounds are used in cyclization reactions to form heterocycles like chromenones.

Intramolecular Reactions: The ortho relationship between the oxobutyl chain and the methyl ester group could facilitate intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic ring systems that are often key structures in biologically active natural products.

Reactive SitePotential Reaction TypePotential Product ClassSignificance
Aryl BromideSuzuki CouplingBiaryl CompoundsCore structures in pharmaceuticals and liquid crystals.
Aryl BromideHeck CouplingSubstituted Alkenes (Stilbenes)Applications in materials science and medicinal chemistry.
Ketone CarbonylReductionSecondary AlcoholsChiral building blocks for asymmetric synthesis.
Ketone CarbonylGrignard/Organolithium AdditionTertiary AlcoholsCreation of complex, sterically hindered molecules.
Ketone α-Carbonα-Halogenation/SubstitutionFunctionalized KetonesIntermediates for further derivatization.
Combined GroupsIntramolecular CyclizationPolycyclic SystemsAccess to complex natural product-like scaffolds.
Table 1: Potential Synthetic Applications of this compound.

Discovery of Undiscovered Biological Activities

Many organic molecules containing halogen atoms and benzoate (B1203000) motifs exhibit significant biological effects. While the specific bioactivity of this compound is unknown, its structural elements suggest several promising areas for future pharmacological screening. Research on its isomer, Methyl 4-(3-bromo-4-oxobutyl)benzoate, has indicated potential antimicrobial and anticancer properties.

Future investigations could target a range of biological activities:

Anticancer and Antimicrobial Screening: Given the precedent set by its isomers and other brominated heterocycles, this compound is a logical candidate for screening against various cancer cell lines and pathogenic microbes. The combination of the lipophilic bromophenyl group and the reactive ketone may allow it to interact with biological targets like enzymes or receptors.

Enzyme Inhibition: Benzoate derivatives are known to act as enzyme inhibitors. Future research could explore the potential of this molecule to inhibit key enzymes involved in disease pathways, such as kinases, proteases, or D-amino acid oxidase (DAAO).

Neuromodulatory Effects: Certain benzoate structures can cross the blood-brain barrier and influence neurochemistry. Although speculative, screening for effects on central nervous system receptors, such as N-methyl-D-aspartate (NMDA) receptors, could uncover unexpected therapeutic potential.

Potential Biological ActivityRationale / BasisPotential Therapeutic Area
AnticancerActivity observed in isomers and related brominated compounds.Oncology
AntimicrobialKnown activity of halogenated aromatics and benzoate-based polymers.Infectious Diseases
Enzyme InhibitionBenzoate moiety is a known pharmacophore for inhibiting enzymes like DAAO.Metabolic Disorders, Neurology
NeuromodulationSome benzoates can modulate neurotransmission and cognitive function.Neurological Disorders
Table 2: Prospective Areas for Biological Activity Screening.

Development of Advanced Methodologies for Synthesis and Characterization

To fully unlock the potential of this compound, the development of efficient, scalable, and sustainable methods for its synthesis and in-depth characterization is essential.

Future research in this area should include:

Advanced Synthetic Methods: Moving beyond classical batch synthesis, the development of continuous flow reactor processes could offer safer handling of reagents and intermediates, improved heat transfer, and higher throughput, which is crucial for industrial-scale production. Furthermore, exploring novel catalytic systems, such as those for C-H activation, could provide more direct and atom-economical routes to the target molecule and its derivatives.

Advanced Characterization Techniques: While standard spectroscopic methods (NMR, MS, IR) are essential, advanced techniques can provide deeper structural and mechanistic insights. Single-crystal X-ray diffraction would be invaluable for determining the exact three-dimensional conformation and packing of the molecule in the solid state. For studying its reactions, techniques like Infrared Ion Spectroscopy (IRIS) could be employed to detect and characterize short-lived, reactive intermediates, thereby elucidating complex reaction mechanisms.

MethodologyObjectivePotential Advantage
Continuous Flow SynthesisDevelop scalable and safe production methods.Improved process control, higher yield, enhanced safety.
Novel Catalysis (e.g., C-H Activation)Create more efficient and direct synthetic routes.Reduced reaction steps, less waste, higher atom economy.
Single-Crystal X-ray DiffractionDetermine precise 3D molecular structure.Elucidates conformational preferences and intermolecular interactions.
Infrared Ion Spectroscopy (IRIS)Characterize reactive intermediates in the gas phase.Provides experimental evidence for proposed reaction mechanisms.
Table 3: Advanced Methodologies for Future Research.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-2-(2-oxobutyl)benzoate in academic laboratories?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoate ester. Key steps include:

  • Bromination : Introduce the bromo group at the para position using brominating agents (e.g., NBS or Br₂) under controlled conditions.
  • Ketone Installation : The 2-oxobutyl group can be introduced via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor availability.
  • Esterification : Use Fischer esterification (benzoic acid derivative + methanol with acid catalysis) or transesterification for final product formation .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 20°C, 18 h94%
EsterificationH₂SO₄, MeOH, reflux~85%

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and oxobutyl groups). Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ ~200 ppm) are critical .
  • LCMS/HPLC : Confirm molecular ion peaks (e.g., m/z 287 [M+H]⁺) and retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) .
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when analyzing derivatives of this compound?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution refinement, especially for handling twinning or disorder in crystal lattices. Adjust parameters like TWIN or PART commands to model overlapping electron densities .
  • Validation Tools : Employ PLATON or checkCIF to identify geometric outliers (e.g., bond angle deviations >5°). Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
  • Case Study : For a brominated benzoate derivative, resolving a 0.038 R factor discrepancy required iterative refinement of anisotropic displacement parameters .

Q. What computational approaches model the reactivity of the 2-oxobutyl group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic additions or reductions at the ketone. Use functionals like B3LYP/6-31G(d) to optimize transition states and predict activation energies .
  • Electrostatic Potential Maps : Visualize nucleophilic attack sites (e.g., ketone carbonyl) using Gaussian-based software. Correlate with experimental LCMS data to validate intermediates .

Q. How do steric and electronic effects influence regioselective substitution reactions of this compound?

Methodological Answer:

  • Electronic Analysis : The electron-withdrawing bromo group directs electrophilic substitution to the meta position, while the oxobutyl ketone stabilizes adjacent charges via resonance.
  • Steric Considerations : MD simulations (e.g., using GROMACS) show hindered access to the ortho position due to the bulky oxobutyl group.
  • Experimental Validation : Compare reaction outcomes (HPLC retention times, m/z values) under varying conditions (e.g., Pd-catalyzed coupling vs. SNAr) .

Q. What strategies mitigate rotameric interference in NMR analysis of this compound derivatives?

Methodological Answer:

  • Variable Temperature NMR : Elevate temperature (e.g., 60°C) to average rotameric signals (e.g., for oxobutyl CH₂ groups).
  • COSY/NOESY : Identify coupling patterns to distinguish overlapping peaks. For example, NOE correlations between oxobutyl protons and aromatic protons confirm spatial proximity .
  • Deuteration : Substitute labile protons (e.g., -OH) with deuterium to simplify splitting patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.